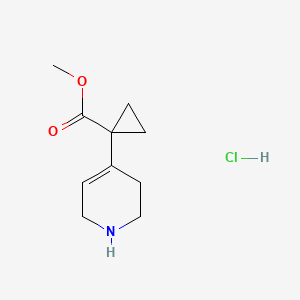
(E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole, thiophene, and tetrahydronaphthalene rings. The acrylamide group could potentially undergo reactions at the double bond or at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur and nitrogen atoms in the thiazole and thiophene rings could potentially influence its polarity and solubility .Applications De Recherche Scientifique
Acrylamide Formation and Mitigation in Food Products
Acrylamide is a compound that forms in food through the Maillard reaction, primarily in high-carbohydrate foods when cooked at high temperatures. This formation process is linked to the presence of asparagine (an amino acid) and reducing sugars in foodstuffs. The formation of acrylamide and its mitigation in food products have been extensively studied, highlighting the importance of understanding its chemistry to reduce its levels in the diet without compromising food quality and safety. Methods to reduce acrylamide include modifying cooking processes, selecting raw materials with lower precursor contents, and utilizing additives that can inhibit its formation during cooking. These strategies are crucial for industry and home cooking to minimize exposure while maintaining the sensory and nutritional qualities of food (Friedman, 2003).
Toxicity and Health Risks
Acrylamide's potential neurotoxic, genotoxic, carcinogenic, and reproductive toxic effects have prompted significant research into its impact on health. Studies focus on its metabolism, mechanisms of toxicity, and the resulting health risks from exposure. The neurotoxic effects of acrylamide in humans, observed primarily in occupational settings at high exposure levels, underscore the need for risk assessment and management strategies to protect public health. Moreover, the genotoxic and carcinogenic potential of acrylamide, based primarily on animal studies, highlights the importance of understanding its biological effects and the mechanisms underlying its toxicity (Pennisi et al., 2013).
Detection and Analysis in Foods
The accurate detection and quantification of acrylamide in food products are critical for assessing exposure and risks. Rapid detection methods, including biosensors and other analytical techniques, offer the potential for simpler, more cost-effective, and timely analysis compared to traditional methods like LC–MS/MS and GC–MS. These advances are crucial for monitoring acrylamide levels in food, guiding mitigation efforts, and ensuring compliance with safety standards (Pundir et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c23-19(10-9-17-6-3-11-24-17)22-20-21-18(13-25-20)16-8-7-14-4-1-2-5-15(14)12-16/h3,6-13H,1-2,4-5H2,(H,21,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHICRTPYQVRP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)


![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2511748.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2511755.png)


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)